molecular formula C20H18N2O3S B2918239 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide CAS No. 1448058-66-9

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2918239
CAS No.: 1448058-66-9
M. Wt: 366.44
InChI Key: PJNVLVVYYVQAJH-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide is a synthetic acetamide derivative featuring a 1,2,3,4-tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a thiophen-3-yl acetamide moiety at position 5. The compound’s molecular formula is C₂₃H₂₀N₂O₃S (calculated molecular weight: 404.48 g/mol), combining heterocyclic aromatic systems (furan and thiophene) with a bicyclic tetrahydroisoquinoline scaffold.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-19(10-14-6-9-26-13-14)21-17-4-3-15-5-7-22(12-16(15)11-17)20(24)18-2-1-8-25-18/h1-4,6,8-9,11,13H,5,7,10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNVLVVYYVQAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CSC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Structure and Synthesis

The compound features a unique structure combining a furan-2-carbonyl group with a tetrahydroisoquinoline moiety and a thiophene ring. The molecular formula is C18H20N2O3SC_{18}H_{20}N_2O_3S, with a molecular weight of approximately 348.43 g/mol.

Synthesis Overview:

  • Formation of Furan-2-carbonyl Intermediate: This is typically synthesized from furan-2-carboxylic acid using thionyl chloride (SOCl₂).
  • Coupling Reaction: The furan-2-carbonyl chloride is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine.
  • Final Acetylation: The intermediate undergoes acetylation with thiophen-3-yl acetic acid to yield the target compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
HepG26.19Sorafenib9.18
MCF-75.10Doxorubicin7.26

These findings suggest that this compound could be a promising lead compound in anticancer drug development.

Enzyme Inhibition Studies

The structural characteristics of this compound suggest potential applications in enzyme inhibition studies. It can serve as a probe to investigate the activity of specific enzymes involved in disease pathways. For example, compounds with similar furan and isoquinoline structures have shown to inhibit key enzymes such as:

  • Topoisomerase II
  • Protein Kinases

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of related compounds:

  • Isoquinoline Derivatives: These have been shown to possess anticancer activity against various cell lines including MCF-7 and A549.
    • Findings: Some derivatives exhibited IC50 values as low as 0.72 µM against A549 cells.
  • Thiazolidinone Compounds: Modifications to similar frameworks have resulted in diverse biological activities including antidiabetic and antioxidant effects.
    • Example: Certain derivatives showed significant cytotoxicity against HepG2 cells with IC50 values ranging from 5.1 to 22.08 µM.

Comparison with Similar Compounds

Structural Analogues with Tetrahydroisoquinoline Scaffolds

The tetrahydroisoquinoline core is a common feature in several pharmacologically active compounds. Key structural analogues include:

Compound Name Substituents Molecular Formula Key Features Reference
N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide Thiophene-2-carbonyl, 3-methoxyphenoxy C₂₃H₂₂N₂O₄S Enhanced lipophilicity due to methoxyphenoxy group; potential for π-π stacking interactions
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide Furan-2-carbonyl, trimethoxybenzamide C₂₄H₂₄N₂O₆ Electron-rich benzamide group; possible improved solubility from methoxy substituents
N-(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanesulfonamide Methanesulfonamide C₁₀H₁₄N₂O₂S Polar sulfonamide group; distinct substitution position (6-yl vs. 7-yl)

Key Observations :

  • Substituent Position: Substitution at the 7-yl position (target compound) vs.
  • Heterocyclic Moieties : The furan-2-carbonyl group (target compound) is less electron-rich than thiophene-2-carbonyl (), which may influence redox stability and metabolic pathways .
  • Functional Groups : The thiophen-3-yl acetamide in the target compound contrasts with the trimethoxybenzamide in . Methoxy groups enhance solubility but may reduce membrane permeability compared to thiophene’s hydrophobic character .
Pharmacological and Physicochemical Comparisons
  • Anti-Exudative Activity: Acetamide derivatives like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () exhibit anti-exudative effects comparable to diclofenac sodium (8 mg/kg). However, the target compound’s thiophen-3-yl group may enhance potency due to sulfur’s electronegativity and hydrogen-bonding capacity .
  • Crystallographic Behavior : N-Substituted 2-arylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide in ) form inversion dimers via N–H⋯N hydrogen bonds. The target compound’s furan and thiophene substituents likely disrupt such packing, affecting crystallinity and solubility .
  • Synthetic Accessibility : The synthesis of analogous compounds (e.g., ) involves refluxing with triethylamine in acetonitrile, suggesting the target compound may require similar conditions. However, the thiophen-3-yl group’s steric bulk could necessitate longer reaction times .

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